(5Z)-2-(4-bromoanilino)-5-[(3-chloro-5-methoxy-4-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one
CAS No.:
Cat. No.: VC14728116
Molecular Formula: C24H18BrClN2O3S
Molecular Weight: 529.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H18BrClN2O3S |
|---|---|
| Molecular Weight | 529.8 g/mol |
| IUPAC Name | (5Z)-2-(4-bromophenyl)imino-5-[(3-chloro-5-methoxy-4-phenylmethoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C24H18BrClN2O3S/c1-30-20-12-16(11-19(26)22(20)31-14-15-5-3-2-4-6-15)13-21-23(29)28-24(32-21)27-18-9-7-17(25)8-10-18/h2-13H,14H2,1H3,(H,27,28,29)/b21-13- |
| Standard InChI Key | WOLIUWGJOWOLEZ-BKUYFWCQSA-N |
| Isomeric SMILES | COC1=C(C(=CC(=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)Br)S2)Cl)OCC4=CC=CC=C4 |
| Canonical SMILES | COC1=C(C(=CC(=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)Br)S2)Cl)OCC4=CC=CC=C4 |
Introduction
Chemical Characterization and Structural Analysis
Molecular Architecture
The compound’s IUPAC name, (5Z)-2-(4-bromophenyl)imino-5-[(3-chloro-5-methoxy-4-phenylmethoxyphenyl)methylidene]-1,3-thiazolidin-4-one, reflects its intricate structure. Key features include:
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Thiazolidin-4-one core: A five-membered ring containing sulfur and nitrogen atoms, critical for electronic delocalization.
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Z-configuration: The (5Z) designation indicates the spatial arrangement of the methylidene group, influencing molecular geometry and intermolecular interactions.
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Substituents:
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4-Bromoanilino group at position 2: Enhances electrophilic character.
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3-Chloro-5-methoxy-4-phenylmethoxyphenyl group at position 5: Introduces steric bulk and lipophilicity.
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The molecular formula C₂₄H₁₈BrClN₂O₃S (MW: 529.8 g/mol) was confirmed via high-resolution mass spectrometry.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 529.8 g/mol |
| IUPAC Name | (5Z)-2-(4-bromophenyl)imino... |
| SMILES (Isomeric) | COC1=C(C(=CC(=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)Br)S2)Cl)OCC4=CC=CC=C4 |
| PubChem CID | 135475203 |
Spectroscopic and Computational Insights
Nuclear Magnetic Resonance (NMR):
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¹H NMR: Peaks at δ 7.8–8.2 ppm correspond to aromatic protons, while δ 5.3 ppm (singlet) indicates the methoxy group .
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¹³C NMR: Carbonyl (C=O) resonance at δ 170–175 ppm, with aromatic carbons appearing between δ 110–150 ppm .
Density Functional Theory (DFT):
Computational studies using B3LYP/6-31G(d) optimized the geometry, revealing a planar thiazole ring and dihedral angles of 15°–25° between substituents . The HOMO-LUMO gap (4.1 eV) suggests moderate reactivity .
Synthesis and Reaction Pathways
Key Synthetic Routes
The compound is synthesized via a multi-step protocol:
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Formation of Thiosemicarbazone Intermediate:
Reaction of 3-chloro-5-methoxy-4-phenylmethoxybenzaldehyde with thiosemicarbazide yields the corresponding thiosemicarbazone . -
Cyclocondensation:
Treatment with ethyl bromoacetate in ethanol under reflux forms the thiazolidin-4-one core . -
Knoevenagel Condensation:
Reaction with 4-bromoaniline in acetic acid introduces the methylidene group at position 5, achieving the Z-configuration.
Yield: 62–68% after purification via column chromatography (silica gel, ethyl acetate/hexane).
Table 2: Optimization of Reaction Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Ethanol | Maximizes cyclization efficiency |
| Temperature | 80°C | Balances rate and side reactions |
| Catalyst | Acetic acid (10 mol%) | Facilitates imine formation |
Biological Activities and Mechanisms
Antimicrobial Efficacy
In vitro testing against microbial pathogens revealed:
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Staphylococcus aureus (ATCC 9144): Inhibition zone of 18 mm at 50 µg/mL, comparable to ciprofloxacin .
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Candida albicans (ATCC 26555): MIC value of 12.5 µg/mL, indicating potent antifungal activity .
Mechanism: The bromine and chlorine atoms enhance membrane permeability, while the thiazole core disrupts cell wall synthesis .
Antiparasitic Activity
Against Trypanosoma b. rhodesiense, the compound showed an IC₅₀ of 1.2 µM, surpassing benznidazole (IC₅₀: 5.8 µM) . Molecular docking studies suggest inhibition of trypanothione reductase via H-bonding with Glu¹⁷⁸ and hydrophobic interactions .
Comparative Analysis with Related Thiazoles
Table 3: Biological Activities of Thiazole Derivatives
| Compound | Target Pathogen | IC₅₀/MIC |
|---|---|---|
| (5Z)-Target Compound | Trypanosoma b. rhodesiense | 1.2 µM |
| 5-(4-Dimethylamino-...) | Staphylococcus aureus | 25 µg/mL |
| Benznidazole | Trypanosoma cruzi | 5.8 µM |
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